molecular formula C5H7Cl2FN2 B2593707 4-Fluoropyridin-3-amine dihydrochloride CAS No. 1707365-31-8

4-Fluoropyridin-3-amine dihydrochloride

Cat. No.: B2593707
CAS No.: 1707365-31-8
M. Wt: 185.02
InChI Key: ARISSVMWJGRQAC-UHFFFAOYSA-N
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Description

4-Fluoropyridin-3-amine dihydrochloride is a fluorinated pyridine derivative. It is a compound of interest in various fields due to its unique chemical properties, which include the presence of a fluorine atom on the pyridine ring. This fluorine substitution imparts distinct electronic characteristics to the molecule, making it valuable in synthetic chemistry and pharmaceutical research .

Mechanism of Action

Target of Action

4-Fluoropyridin-3-amine dihydrochloride is a key intermediate in the synthesis of various new drugs . It plays a crucial role in the synthesis of transforming growth factor-β inhibitors and thrombin inhibitors .

Mode of Action

It is known to interact with its targets to inhibit the action of transforming growth factor-β and thrombin .

Biochemical Pathways

This compound affects the biochemical pathways related to the action of transforming growth factor-β and thrombin . The downstream effects of these pathways could potentially influence various biological processes, including cell proliferation, differentiation, and coagulation.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific drugs synthesized using this compound as an intermediate. For instance, in the case of transforming growth factor-β inhibitors, the compound could potentially influence cell growth and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropyridin-3-amine dihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoropyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various fluorinated derivatives .

Scientific Research Applications

4-Fluoropyridin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropyridin-4-amine
  • 2-Fluoropyridin-3-amine
  • 4-Chloro-3-fluoropyridine

Uniqueness

4-Fluoropyridin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds with tailored biological activities and chemical reactivity .

Properties

IUPAC Name

4-fluoropyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2.2ClH/c6-4-1-2-8-3-5(4)7;;/h1-3H,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARISSVMWJGRQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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